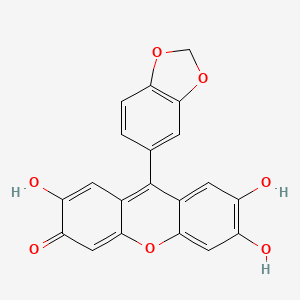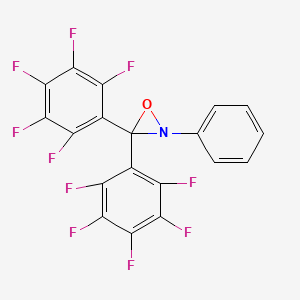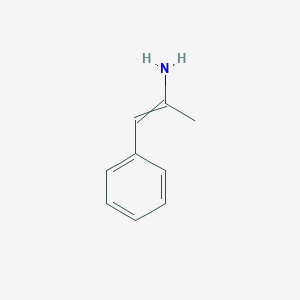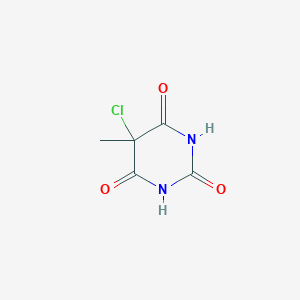
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- is a derivative of pyrimidinetrione, a class of compounds known for their diverse applications in medicinal chemistry and materials science. This compound features a pyrimidine ring with three keto groups and substitutions at the 5-position with a chlorine and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- typically involves the chlorination and methylation of pyrimidinetrione. Common synthetic routes may include:
Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Methylation: Employing methyl iodide or dimethyl sulfate under basic conditions to add the methyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale chlorination and methylation processes, optimized for yield and purity. These methods would be designed to minimize by-products and ensure the efficient use of reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- can undergo various chemical reactions, including:
Oxidation: Potentially forming more oxidized derivatives.
Reduction: Reducing agents could convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidinetrione derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly for its potential biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione: The parent compound without the chlorine and methyl substitutions.
5-Chloro-2,4,6(1H,3H,5H)-Pyrimidinetrione: A similar compound with only the chlorine substitution.
5-Methyl-2,4,6(1H,3H,5H)-Pyrimidinetrione: A similar compound with only the methyl substitution.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its properties compared to the parent compound and other derivatives.
Propiedades
Número CAS |
110815-43-5 |
|---|---|
Fórmula molecular |
C5H5ClN2O3 |
Peso molecular |
176.56 g/mol |
Nombre IUPAC |
5-chloro-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5ClN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h1H3,(H2,7,8,9,10,11) |
Clave InChI |
XYKPWCSWSYGMBN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=O)NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


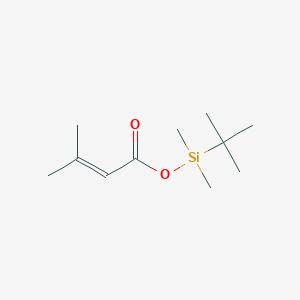
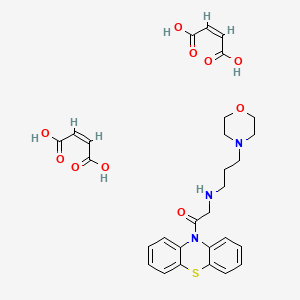

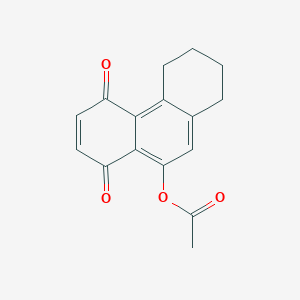

![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)


![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
